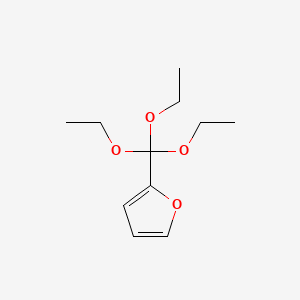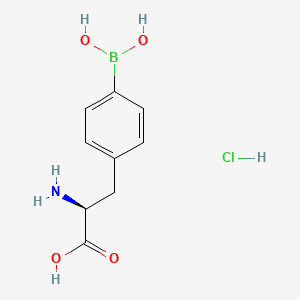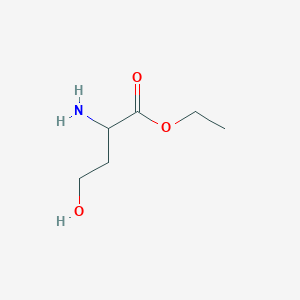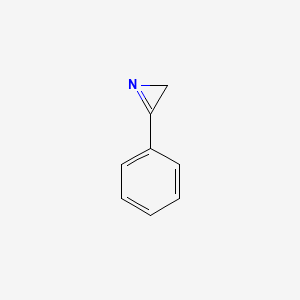
4-Chloro-2-isopropylaniline
Overview
Description
4-Chloro-N-isopropylaniline is a chemical compound with the molecular formula C9H12ClN . It is also known by other names such as 4-chloro-N-(propan-2-yl)aniline . It is used in laboratory chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of a substance like 4-Chloro-2-isopropylaniline can be predicted based on its chemistry . These properties include hardness, topography, and hydrophilicity, which are important parameters in the biological evaluation of materials .Scientific Research Applications
Theoretical Studies in Catalysis
4-Chloro-2-isopropylaniline has been the subject of theoretical studies, particularly in the field of catalysis. For example, Dongmei and Jianyong (2011) conducted a theoretical study of C-alpha-H hydroxylation of 4-Chloro-N-cyclopropyl-N-isopropylaniline catalyzed by cytochrome P450, using density functional theory. Their work demonstrates the reaction mechanism and energy barriers, offering insights into the catalytic process of this compound (Li Dongmei & L. Jianyong, 2011).
Application in Organic Synthesis
Research has explored the use of this compound in the synthesis of complex organic compounds. Aydemir et al. (2009) synthesized new (N-diphenylphosphino)-isopropylanilines and investigated their catalytic activity in palladium(II) complexes for cross-coupling reactions. This highlights the compound's utility in organic synthesis and its role in facilitating important chemical transformations (M. Aydemir et al., 2009).
Environmental Monitoring and Analysis
This compound has also been studied in the context of environmental monitoring. Fang-shi (2005) developed a method for determining isoproturon and its metabolite 4-isopropylaniline in soil using high-performance liquid chromatography (HPLC). This work is crucial for understanding the environmental impact and distribution of these compounds in agricultural settings (Li Fang-shi, 2005).
Materials Science and Polymer Research
In materials science, this compound has been used to study the properties of polymers. Bhandari, Choudhary, and Dhawan (2009) investigated the effect of isopropyl substitution on the electrical and thermal behavior of polyaniline copolymers. Their research contributes to our understanding of how chemical modifications can influence the properties of polymeric materials (H. Bhandari, V. Choudhary & S. Dhawan, 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-chloro-2-propan-2-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOBPSWMBPNPCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-iodopyridin-2-amine](/img/structure/B3193812.png)


![Phosphonium, [3-(1,3-dioxolan-2-yl)propyl]triphenyl-, bromide](/img/structure/B3193860.png)



![6-Bromo-[1,3]dioxolo[4,5-b]pyridine](/img/structure/B3193877.png)





